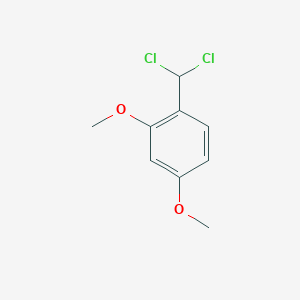
1-(Dichloromethyl)-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2,4-dimethoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 2,4-dimethoxybenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired dichloromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 1-methyl-2,4-dimethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-2,4-dimethoxybenzene depends on its chemical reactivity. The dichloromethyl group can undergo various transformations, influencing the compound’s interaction with biological targets. For example, oxidation of the dichloromethyl group to a formyl group can enhance the compound’s ability to form covalent bonds with nucleophilic sites in enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
Dichloromethyl methyl ether: Used in formylation reactions and as a chlorinating agent.
Uniqueness: 1-(Dichloromethyl)-2,4-dimethoxybenzene is unique due to the presence of both dichloromethyl and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H10Cl2O2 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-(dichloromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,9H,1-2H3 |
InChI Key |
XNTITQXCHAHHJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
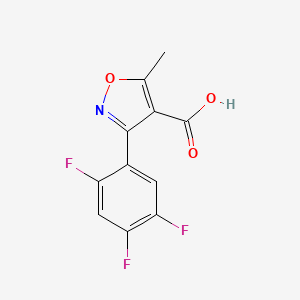
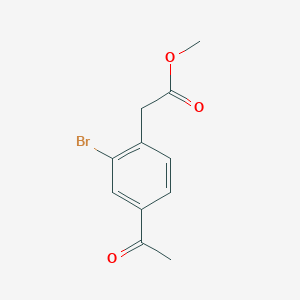
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)
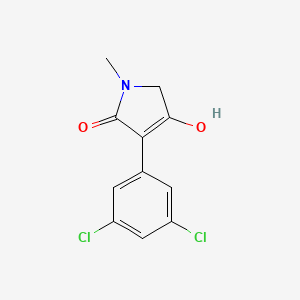
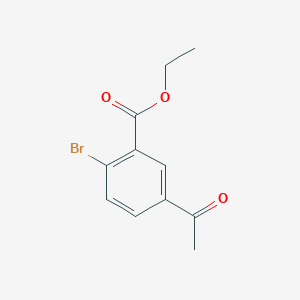
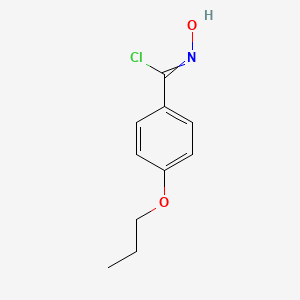
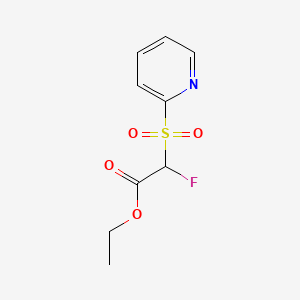
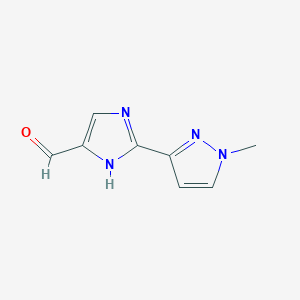
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)

![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
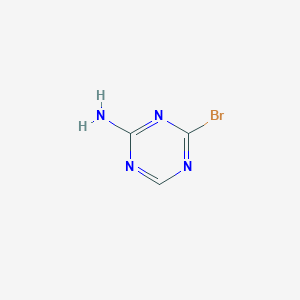
![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
